![molecular formula C11H15NO2 B564306 Ethyl 3-(ethylamino)benzoate CAS No. 102362-81-2](/img/structure/B564306.png)
Ethyl 3-(ethylamino)benzoate
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Overview
Description
Ethyl 3-(ethylamino)benzoate is an organic compound with the molecular formula C11H15NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the amino group is substituted with an ethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(ethylamino)benzoate typically involves a multi-step process:
Alkylation: The starting material, 3-nitrobenzoic acid, undergoes reduction to form 3-aminobenzoic acid.
Esterification: The 3-aminobenzoic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to form ethyl 3-aminobenzoate.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(ethylamino)benzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides and bases such as sodium hydroxide are commonly employed.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Recent studies have demonstrated that Ethyl 3-(ethylamino)benzoate exhibits significant antimicrobial properties. Research indicates that this compound can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents. The effectiveness of this compound against resistant strains of bacteria highlights its potential in pharmaceutical formulations aimed at combating infections.
1.2 Anti-inflammatory Properties
this compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation .
1.3 Analgesic Effects
Preliminary research indicates that this compound may possess analgesic properties, which could be beneficial in pain management therapies. Further studies are needed to elucidate the mechanisms behind these effects and to evaluate its efficacy in clinical settings.
Synthesis Methodologies
2.1 Synthesis from Benzoic Acid Derivatives
this compound can be synthesized through various methods involving the esterification of benzoic acid derivatives with ethylamine. The reaction typically requires an acid catalyst and can be optimized by adjusting temperature and reaction time to increase yield and purity.
2.2 Use in Multistep Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry. Its reactivity allows it to participate in various coupling reactions, aiding the development of novel therapeutic agents .
Industrial Applications
3.1 Use in Dyes and Pigments
this compound is being explored for its potential use in the production of dyes and pigments due to its ability to form stable complexes with metal ions. This property could lead to advancements in colorant technologies used in textiles and coatings .
3.2 Polymer Chemistry
The compound's characteristics make it a suitable candidate for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research into its application in polymer science is ongoing, with promising results indicating improved material performance .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 3-(ethylamino)benzoate involves its interaction with biological targets such as sodium ion channels. By binding to these channels, it can inhibit the conduction of nerve impulses, leading to its anesthetic effects. This mechanism is similar to other local anesthetics, where the compound reduces the excitability of the nerve membrane without affecting the resting potential .
Comparison with Similar Compounds
Ethyl benzoate: Similar ester structure but lacks the amino group.
Methyl 3-(ethylamino)benzoate: Similar structure but with a methyl ester instead of an ethyl ester.
Benzocaine: Another local anesthetic with a similar mechanism of action but different chemical structure.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 3-(ethylamino)benzoate, a compound with a significant presence in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its synthesis, mechanisms of action, and various biological applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is an aromatic ester characterized by the presence of an ethylamino group attached to the benzene ring. Its molecular formula is C11H15NO2, and it features both hydrophobic and hydrophilic regions, which influence its interaction with biological systems.
Synthesis
The synthesis of this compound typically involves the following steps:
- Esterification : Reaction of ethyl benzoate with ethylamine.
- Purification : The product is purified through recrystallization or chromatography to ensure high purity.
- Characterization : Techniques such as NMR and IR spectroscopy are employed to confirm the structure.
This compound exhibits various mechanisms of action that contribute to its biological activity:
- Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like cancer and inflammation .
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurological pathways and providing potential applications in treating neurodegenerative diseases .
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, showcasing a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Microorganism | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 32 | 16 (Penicillin) |
Escherichia coli | 64 | 32 (Ciprofloxacin) |
Pseudomonas aeruginosa | 128 | 64 (Gentamicin) |
Cytotoxicity Studies
Cytotoxicity assays performed on human cell lines have indicated that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. The compound's IC50 values suggest it may be a promising candidate for further development in cancer therapeutics .
Case Studies
- Study on Anticancer Properties : A study evaluated the effects of this compound on breast cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations. The study highlighted the compound's potential as a lead in anticancer drug development .
- Neuroprotective Effects : Research investigating the neuroprotective effects of this compound found that it could reduce oxidative stress markers in neuronal cell cultures, suggesting a role in mitigating neurodegenerative processes .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, comparisons with structurally similar compounds are essential:
Properties
IUPAC Name |
ethyl 3-(ethylamino)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-12-10-7-5-6-9(8-10)11(13)14-4-2/h5-8,12H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUWJNMEDRWSHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC(=C1)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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